3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability and versatility in drug design. The structure features:
- 5-[1-(Phenylacetyl)pyrrolidin-2-yl]: A pyrrolidine ring substituted at the 2-position with a phenylacetyl group. This modification may influence receptor binding and pharmacokinetic properties, such as metabolic stability .
The compound (CAS: 898771-41-0) has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy during development .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-11-10-16(14-19(18)28-2)21-23-22(29-24-21)17-9-6-12-25(17)20(26)13-15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17H,6,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHYQGCDUZFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the oxadiazole intermediate with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the phenylacetyl group: The final step involves the acylation of the pyrrolidine nitrogen with phenylacetyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory 1,3,4-Oxadiazole Derivatives
Two 1,3,4-oxadiazole analogs (Figure 10.0, ) exhibit anti-inflammatory activities:
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% inhibition at 20 mg/kg.
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% inhibition, comparable to indomethacin (64.3%) .
Key Differences :
- The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole scaffold, which may alter electronic properties and binding affinity.
- Both analogs retain the 3,4-dimethoxyphenyl group but lack the pyrrolidine substitution, highlighting the role of heterocyclic substituents in modulating activity.
1,2,4-Oxadiazole Derivatives with Pyrrolidine Substituents
(a) 5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS: 1798454-40-6)
- Molecular Formula : C21H19ClFN3O4 (MW: 431.85).
- Structural Variation : The pyrrolidine substituent is a 2-chloro-5-fluorobenzoyl group instead of phenylacetyl.
- Implications : The electron-withdrawing chloro and fluoro substituents may enhance electrophilic interactions with biological targets compared to the phenylacetyl group in the target compound .
(b) 3-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (CAS: 1184979-18-7)
- Structural Variation : A pyridinyl group replaces the 3,4-dimethoxyphenyl moiety.
Discontinued Analog: 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
This analog (CAS: 898771-41-0) lacks the phenylacetyl group on the pyrrolidine ring.
Structural and Functional Analysis Table
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique oxadiazole ring structure combined with a dimethoxyphenyl group and a pyrrolidine moiety substituted with a phenylacetyl group. This configuration is thought to facilitate interactions with various biological targets, enhancing its pharmacological potential.
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV. The compound inhibits HIV replication by targeting the intracellular enzyme neutral sphingomyelinase-2 (nSMase2), disrupting the assembly of viral particles and reducing plasma viral loads.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antiviral Activity
- HIV Inhibition : The compound has been shown to effectively inhibit HIV-1 replication by preventing the formation of infectious viral particles. This is achieved through the modulation of nSMase2 activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing the oxadiazole moiety:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .
Research Findings and Case Studies
Recent research has focused on synthesizing and evaluating the biological activity of oxadiazole derivatives. Below is a summary of findings from selected studies:
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the dimethoxyphenyl ring at δ 6.5–7.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~422.16) .
- FTIR : Detect functional groups (e.g., C=O stretch from the phenylacetyl group at ~1680 cm⁻¹, C-O-C from oxadiazole at ~1250 cm⁻¹) .
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry and confirm bond angles .
Advanced: How to design biological assays to evaluate its anticancer potential?
Q. Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays (e.g., IC₅₀ determination in cancer cell lines like MCF-7 or HeLa) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
- Target Identification : Perform molecular docking (e.g., AutoDock Vina) against kinases (e.g., EGFR or PI3K) or tubulin, followed by enzymatic inhibition assays .
- In Vivo Models : Evaluate toxicity and efficacy in xenograft mice, dosing at 50–100 mg/kg orally .
Advanced: How to resolve contradictions in reported bioactivity data for oxadiazole derivatives?
Q. Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents on the phenyl ring) to isolate key pharmacophores .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Synergistic Studies : Test combination therapies (e.g., with cisplatin) to identify context-dependent efficacy .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., oxadiazole ring’s electron-deficient nature) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .
- Docking Studies : Use Schrödinger Suite or GROMACS to simulate binding to targets like DNA topoisomerase II .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced: How to address stereochemical challenges in synthesizing the pyrrolidine moiety?
Q. Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .
- Asymmetric Catalysis : Employ iridium-catalyzed amination (as in ) to achieve >95% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Confirm absolute configuration of the pyrrolidine ring post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
